molecular formula C7H4ClN3O B14030646 3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

Cat. No.: B14030646
M. Wt: 181.58 g/mol
InChI Key: SGQGCDQNFUOLSQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine is a valuable bifunctional heterocyclic compound designed for use as a key synthetic intermediate in advanced chemical research. This molecule features two distinct pharmacophores: a chloro-substituted 1,2,4-oxadiazole ring and a pyridine heterocycle. The 1,2,4-oxadiazole moiety is a well-known bioisostere for carboxylate and amide groups, making it highly relevant in the design of novel drug candidates . The reactive chlorine atom at the 3-position of the oxadiazole ring makes this compound an excellent electrophile, primed for nucleophilic aromatic substitution reactions, allowing researchers to easily introduce more complex functional groups . The pyridine ring, a ubiquitous structure in pharmaceuticals, acts as a coordinating ligand and hydrogen bond acceptor, which can be crucial for target binding in biological systems . This structural combination suggests potential applications in medicinal chemistry for developing enzyme inhibitors or receptor modulators, and in materials science as a precursor for constructing more complex molecular architectures like isothiazolopyridines . As a versatile building block, its primary research value lies in its ability to facilitate the rapid synthesis of diverse compound libraries for screening and optimization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H

InChI Key

SGQGCDQNFUOLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 3-(3-Chloro-1,2,4-oxadiazol-5-yl)pyridine

General Approaches to 1,2,4-Oxadiazole Synthesis

The 1,2,4-oxadiazole ring system is commonly synthesized via heterocyclization reactions involving amidoximes and carboxylic acid derivatives. Key methods include:

  • Cyclization of Amidoximes with Acyl Chlorides or Esters: Amidoximes react with acyl chlorides or activated esters under dehydrating conditions to form the oxadiazole ring. Catalysts like tetrabutylammonium fluoride or pyridine can enhance yields and reaction rates.

  • 1,3-Dipolar Cycloaddition: Nitrile oxides react with nitriles to form 1,2,4-oxadiazoles, although this method is less commonly used due to issues with selectivity and catalyst cost.

  • One-Pot Syntheses: Recent advances include one-pot reactions of amidoximes with methyl or ethyl esters of carboxylic acids in superbase media (NaOH/DMSO), allowing milder conditions and simplified purification, though reaction times can be long and yields variable.

(Table 1 summarizes these general methods with their advantages and limitations.)

Method Starting Materials Conditions Advantages Limitations
Amidoxime + Acyl Chloride Amidoximes, Acyl Chlorides Reflux, catalysts (TBAF) Simple, moderate yields Harsh conditions, side products
Amidoxime + Activated Esters Amidoximes, Esters Coupling reagents (EDC) Mild conditions Purification difficulties
1,3-Dipolar Cycloaddition Nitrile Oxides, Nitriles Platinum catalyst, mild Selective under catalyst Expensive catalyst, low yield
One-pot Amidoxime + Ester Amidoximes, Esters NaOH/DMSO, RT Simple purification Long reaction time, variable yield

Source:

Specific Synthesis of this compound

The preparation of this compound typically involves the following key steps:

Formation of the 1,2,4-Oxadiazole Ring on Pyridine
  • Starting from Pyridine Carboxylic Acid Derivatives: Commercially available 3-pyridinecarboxylic acid or its derivatives are converted to amidoximes by reaction with hydroxylamine.

  • Cyclization with Chloro-substituted Acyl Precursors: The amidoxime is then cyclized with appropriate chloro-substituted acyl chlorides or chloroacetic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

  • Typical Reaction Conditions: Refluxing in POCl3 at 105–110 °C for 8–10 hours, with reaction progress monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Isolation: After reaction completion, the mixture is quenched in ice-water, neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, and purified by recrystallization.

Example Data:

Parameter Value
Yield 71%
Melting Point 60–64 °C
IR Peaks (cm⁻¹) 1151 (C-O-C), 1572 (C=C), 1686 (C=N)
¹H NMR (CDCl₃, δ ppm) 4.82 (s, 2H, CH₂), 7.77 (d, 1H, pyH), 9.02 (s, 1H, pyH), 9.36 (d, 1H, pyH)
GC-MS (m/z) 262.96 (M⁺), 213, 174, 146

Source:

Chlorination of the Oxadiazole Ring
  • The introduction of the chlorine atom at the 3-position of the oxadiazole ring can be achieved via halogenation reactions or by starting from chloro-substituted precursors.

  • Alternative methods include Sandmeyer-type reactions, where an amino group on the heterocycle is diazotized and replaced by chlorine using copper(I) chloride.

  • For example, the conversion of 3-(3-amino-1,2,4-oxadiazol-5-yl)pyridine to the chloro derivative via diazotization with sodium nitrite in hydrochloric acid at low temperature (0–25 °C), followed by reaction with copper chloride.

Source:

Detailed Experimental Procedure Example

Synthesis of 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine (Related Oxadiazole Derivative)

  • Reagents: 4-(trifluoromethyl)pyridine-3-carbohydrazide (0.01 mol), chloroacetic acid (0.01 mol), POCl3 (25 mL).

  • Procedure: Reflux the mixture in POCl3 at 105–110 °C for 8–10 hours.

  • Workup: Remove solvent under reduced pressure, pour into ice-water, neutralize with NaHCO3, extract with ethyl acetate, dry over Na2SO4, evaporate and recrystallize from ethanol.

  • Yield: 71%, pale yellow solid.

  • Characterization: IR, ¹H NMR, GC-MS as above.

Note: This method illustrates the cyclization step analogous to the formation of the oxadiazole ring in the target compound.

Source:

Analytical Characterization

The synthesized this compound is characterized by:

  • Infrared Spectroscopy (IR): Characteristic bands for oxadiazole ring (C=N stretch ~1680 cm⁻¹), C-O-C stretch (~1150 cm⁻¹), and aromatic C=C (~1570 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to pyridine protons and methylene groups near the oxadiazole ring, confirming substitution pattern.

  • Mass Spectrometry (GC-MS): Molecular ion peak consistent with molecular weight, fragmentation pattern supporting structure.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, chlorine, and oxygen contents matching calculated values within experimental error.

Summary of Research Discoveries and Improvements

  • The use of phosphorus oxychloride as a cyclization agent is well-established for oxadiazole ring formation on pyridine derivatives.

  • Sandmeyer reactions offer a reliable route for chlorination of amino-substituted heterocycles to introduce the chloro substituent on the oxadiazole ring.

  • Recent advances in one-pot synthesis and superbase-mediated cyclizations have improved the efficiency and environmental profile of oxadiazole formation, though specific application to this compound requires further optimization.

  • Analytical methods including TLC, GC-MS, IR, and NMR are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Scientific Research Applications

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

  • Medicinal Chemistry It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
  • Biological Studies The compound is used in studies related to enzyme inhibition and receptor binding.
  • Industrial Applications It is explored for use in the development of new materials and agrochemicals.

Chemical Reactions

3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions:

  • Substitution Reactions The chlorine atom can be substituted by other nucleophiles.
  • Oxidation and Reduction The compound can participate in redox reactions under appropriate conditions.
  • Coupling Reactions It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents include nucleophiles such as amines or thiols for substitution reactions, reagents like hydrogen peroxide or sodium borohydride for oxidation and reduction, and palladium catalysts and boronic acids for coupling reactions. The products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound with potential biological activities, making it of interest in medicinal chemistry. The mechanism of action of 3-chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity, and may also interact with cellular receptors, modulating signal transduction pathways.

Uniqueness

Mechanism of Action

The mechanism of action of 3-chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Methyl groups (e.g., in CAS 1455-85-2) reduce molecular weight and polarity, possibly improving metabolic stability . Aromatic substituents (e.g., 4-chlorobenzyl in ) introduce lipophilicity, aiding membrane penetration in antimicrobial applications.

Biological Activity: Pyridine-oxadiazole hybrids demonstrate cytotoxic activity against cancer cell lines (e.g., HCT-116 colon carcinoma) when the oxadiazole replaces imidazole in nortopsentin analogs . Derivatives with chlorine or halogenated groups (e.g., 3-[5-(chloromethyl)-oxadiazol-3-yl]pyridine ) show enhanced antibacterial and antifungal efficacy compared to non-halogenated analogs .

Synthetic Routes :

  • Common methods include amidoxime cyclization (e.g., reacting pyridine-3-amidoxime with acyl chlorides ) and microwave-assisted synthesis for improved yields.

Structural and Electronic Analysis

  • Steric Considerations : Bulky groups (e.g., cyclopropyl in ) may hinder interactions with flat binding pockets but improve selectivity.
  • Positional Isomerism : Chlorine at position 2 on pyridine (as in ) vs. position 3 alters molecular dipole moments and hydrogen-bonding capabilities.

Biological Activity

3-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3-chloro-1,2,4-oxadiazole moiety. The oxadiazole ring is significant for its unique electronic properties, which may contribute to the compound's biological activity. Its molecular formula is C8_{8}H6_{6}ClN3_{3}O, with a molecular weight of approximately 195.61 g/mol.

Synthesis Methods

Synthesis of this compound typically involves:

  • Reagents : Common reagents include dimethyl sulfoxide (DMSO) and sodium hydroxide.
  • Conditions : Reactions are usually conducted at ambient temperatures.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines with promising results:

CompoundCell Lines TestedIC50_{50} (µM)
1Colon Adenocarcinoma92.4
2Lung Adenocarcinoma75.0
3Breast Cancer85.0

In one study, a derivative of the oxadiazole exhibited an IC50_{50} value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity against these malignancies .

Enzyme Inhibition

The oxadiazole derivatives have also shown potential as enzyme inhibitors. For example:

  • HDAC Inhibition : Certain oxadiazole derivatives demonstrated HDAC inhibitory activity with IC50_{50} values ranging from 8.2 to 12.1 nM, suggesting strong potential for therapeutic applications in cancer treatment .

Case Studies

  • Study on Ret Kinase Inhibition : A related compound was identified as a novel RET kinase inhibitor with significant anticancer activity. This highlights the potential for further exploration of the oxadiazole moiety in drug discovery .
  • Cytotoxicity Assessments : A series of pyridine and oxadiazole derivatives were evaluated for cytotoxicity against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward noncancerous cells .

Future Directions

Given the emerging data on the biological activity of this compound and its derivatives, further studies are warranted to:

  • Elucidate the mechanisms by which these compounds interact with specific biological targets.
  • Explore structural modifications that may enhance their efficacy and selectivity against various diseases.

Q & A

Q. What are the common laboratory synthesis routes for 3-(3-Chloro-1,2,4-oxadiazol-5-yl)pyridine?

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting pyridine-3-amidoxime with chlorinated carbonyl derivatives under basic conditions (e.g., pyridine or AlCl₃ as catalysts). For example, amidoxime intermediates can undergo [2+3] cycloaddition with activated chloro-acyl groups, followed by dehydration to form the oxadiazole ring . Optimization of reaction temperature (60–70°C) and solvent choice (e.g., NMP or ethyl acetate) improves yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyridine and oxadiazole rings. Key signals include pyridyl protons (δ 8.5–9.0 ppm) and oxadiazole carbons (δ 160–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities and crystal packing .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related oxadiazole-pyridine hybrids exhibit β-catenin inhibition, antimicrobial activity, and kinase modulation . Hypothetically, the chloro-substituent may enhance electrophilic reactivity, making it a candidate for targeting cysteine-rich enzyme active sites. Initial screening should focus on cytotoxicity assays and target-specific in vitro models .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Key parameters include:

  • Catalyst selection : AlCl₃ or pyridine facilitates cyclization, but excess may lead to side reactions. Stoichiometric control (1.3–1.5 eq. catalyst) is critical .
  • Solvent polarity : Polar aprotic solvents (e.g., NMP) enhance reaction rates but may complicate purification. Switch to ethyl acetate for easier isolation .
  • Temperature gradients : Stepwise heating (60°C → 70°C) minimizes decomposition of thermally sensitive intermediates .
  • Purification : Flash chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to molecular flexibility and halogen-related disorder. Solutions:

  • Co-crystallization : Use of bulky counterions (e.g., HCl salts) stabilizes the lattice .
  • Low-temperature data collection : Reduces thermal motion artifacts.
  • SHELX refinement : Employing twin refinement and anisotropic displacement parameters improves model accuracy, especially for chlorine atoms .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Replace the chloro-group with methyl, nitro, or ethynyl groups to probe electronic effects on bioactivity .
  • Scaffold hybridization : Fuse the oxadiazole-pyridine core with triazolo or spirocyclic moieties to enhance binding affinity .
  • Pharmacological profiling : Test analogs against enzyme panels (e.g., kinases, phosphatases) and assess cellular permeability via logP/logD measurements .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the oxadiazole ring .
  • Characterization : Combine HRMS with isotopic pattern analysis (e.g., Cl⁻ isotopic peaks) to confirm molecular identity .
  • Biological Assays : Use DMSO stock solutions (≥20 mg/mL) for in vitro studies, ensuring residual solvent concentrations ≤0.1% to avoid cytotoxicity artifacts .

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